4,4'-Dibromo-4''-(hexyloxy)triphenylamine
Overview
Description
4,4'-Dibromo-4''-(hexyloxy)triphenylamine is a useful research compound. Its molecular formula is C24H25Br2NO and its molecular weight is 503.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Solar Cells
Research on star-shaped molecules with a triphenylamine core highlights their application in organic solar cells. These compounds, due to their broad absorption bands and solution-processable nature, have been identified as promising donor materials in bulk-heterojunction organic solar cells, demonstrating the potential for triphenylamine derivatives in enhancing power conversion efficiency (Zhang et al., 2011).
Electrochemical and Electrochromic Materials
Aromatic poly(amines-amides) containing triphenylamine units have been synthesized and studied for their electrochemical and electrochromic behaviors. These materials exhibit high thermal stability and good solubility, making them suitable for applications in electrochromic devices and as hole-transporting materials in optoelectronic devices (Liou & Lin, 2009).
Dye-Sensitized Solar Cells (DSSCs)
Triphenylamine dyes, particularly those modified with alkyl-substituents and π-conjugated thiophene units, have been evaluated for their performance in dye-sensitized solar cells. These modifications have been shown to significantly affect the photo-physical, electrochemical, and photovoltaic properties of the dyes, leading to improved short-circuit photocurrent density, open-circuit photovoltage, and overall solar-to-electricity conversion efficiency (Shen et al., 2009).
Optoelectronic Device Applications
Studies have demonstrated the multifunctional applications of triphenylamine-based polymers in optoelectronic devices. For instance, homopolymers and copolymers incorporating triphenylamine units exhibit properties desirable for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other photonic applications due to their high fluorescence quantum efficiency, good thermal stability, and tunable electrochromic characteristics (Chen et al., 2008).
Photorefraction and Two-Photon Absorption
Research on triphenylamine-cored bifunctional organic molecules has explored their capabilities in two-photon absorption and photorefraction. Such studies underscore the potential of triphenylamine derivatives for developing advanced nonlinear optical materials, which are critical for applications in optical data storage, photonic switching, and 3D microfabrication (Lee et al., 2004).
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-hexoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Br2NO/c1-2-3-4-5-18-28-24-16-14-23(15-17-24)27(21-10-6-19(25)7-11-21)22-12-8-20(26)9-13-22/h6-17H,2-5,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNJYFHYDNQADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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